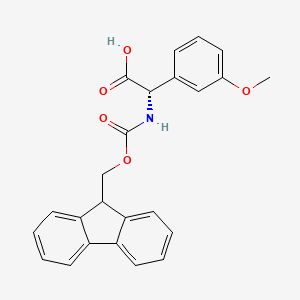

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

Descripción general

Descripción

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Introduction of the methoxy group: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.

Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, including halogenation and subsequent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves:

Automated synthesis: Utilizing automated peptide synthesizers to carry out the protection, methylation, and acetic acid formation steps.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid has numerous applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.

Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.

Material Science: Applied in the synthesis of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. The methoxybenzeneacetic acid moiety provides additional stability and reactivity to the compound.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-a-(Fmoc-amino)-3-hydroxybenzeneacetic acid

- (S)-a-(Fmoc-amino)-3-chlorobenzeneacetic acid

- (S)-a-(Fmoc-amino)-3-nitrobenzeneacetic acid

Uniqueness

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous. The methoxy group also enhances the solubility and stability of the compound compared to its analogs.

Actividad Biológica

(S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

(S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis. The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains while maintaining purity and yield.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Fmoc Group | Fmoc |

| 3-Methoxybenzeneacetic Acid | 3-Methoxybenzeneacetic |

Biological Activity

The biological activity of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid has been explored in various studies, revealing its potential effects on cellular mechanisms and pathways.

- Antimicrobial Activity : Studies have indicated that compounds similar to (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Properties : Research shows that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, potentially benefiting conditions such as arthritis or inflammatory bowel disease.

- Cell Cycle Regulation : Preliminary findings suggest that (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid can influence the cell cycle, promoting apoptosis in cancerous cells. This effect may be linked to the activation of specific signaling pathways involved in cell death.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces cytokine production | |

| Apoptosis Induction | Promotes cell death in cancer cells |

Case Studies

Several case studies illustrate the biological relevance of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid:

- Case Study 1 : A study published in 2023 demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was linked to membrane disruption, suggesting potential for development as an antibiotic agent.

- Case Study 2 : Another investigation focused on the anti-inflammatory effects observed in a murine model of arthritis. The administration of (S)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid resulted in decreased levels of TNF-α and IL-6, indicating a reduction in inflammatory markers.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSIJILABHCANV-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132643 | |

| Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260609-39-9 | |

| Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260609-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.